molecular formula C15H14O3 B1271034 2-[(3-Methylbenzyl)oxy]benzoic acid CAS No. 744242-83-9

2-[(3-Methylbenzyl)oxy]benzoic acid

Cat. No.: B1271034
CAS No.: 744242-83-9
M. Wt: 242.27 g/mol
InChI Key: BENLLRCXXCQLTC-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-methylbenzyl group through an ether linkage

Scientific Research Applications

2-[(3-Methylbenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Safety and Hazards

According to Sigma-Aldrich, this compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . It is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbenzyl)oxy]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 3-methylbenzyl alcohol can be oxidized to 3-methylbenzoic acid.

    Reduction: 2-[(3-Methylbenzyl)oxy]benzyl alcohol.

    Substitution: 2-[(3-Methylbenzyl)oxy]-4-nitrobenzoic acid or 2-[(3-Methylbenzyl)oxy]-4-bromobenzoic acid.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbenzyl)oxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ether linkage and aromatic rings can facilitate interactions with hydrophobic pockets in proteins, influencing their function. The carboxylic acid group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzyl)oxy]benzoic acid
  • 2-[(3-Chlorobenzyl)oxy]benzoic acid
  • 2-[(3-Methylphenyl)oxy]benzoic acid

Uniqueness

2-[(3-Methylbenzyl)oxy]benzoic acid is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the benzyl moiety can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(3-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENLLRCXXCQLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366521
Record name 2-[(3-methylbenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744242-83-9
Record name 2-[(3-methylbenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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